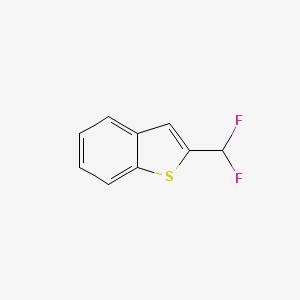

2-(Difluoromethyl)benzothiophene

Description

2-(Difluoromethyl)benzothiophene is a fluorinated heterocyclic compound characterized by a benzothiophene core substituted with a difluoromethyl group at the 2-position. Its synthesis typically involves intramolecular Wittig reactions or condensation strategies, as demonstrated in Scheme 10 of . The introduction of fluorine atoms enhances physicochemical properties such as metabolic stability, lipophilicity, and bioavailability due to fluorine’s strong electronegativity and small atomic radius . These attributes make it a promising scaffold in pharmaceutical and agrochemical applications, particularly in enzyme inhibition and central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula |

C9H6F2S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-(difluoromethyl)-1-benzothiophene |

InChI |

InChI=1S/C9H6F2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |

InChI Key |

RQNWNGSQEYFHEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of benzothiophene derivatives using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts or radical initiators to facilitate the formation of the C–CF2H bond.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzothiophene may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)benzothiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the difluoromethyl group or the thiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and reduced derivatives of the parent compound .

Scientific Research Applications

2-(Difluoromethyl)benzothiophene has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique electronic properties.

Medicine: Research has shown its potential in the design of novel drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzothiophene in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Enzyme Inhibition

- Benzothiophene-Chalcone Hybrids (e.g., 5h, 5f): These derivatives exhibit potent cholinesterase inhibition. Compound 5h (3-(4-aminobenzoyl)-2-(4-aminophenyl)benzothiophene) shows an IC50 of 0.82 µM against butyrylcholinesterase (BChE), comparable to the standard inhibitor galantamine. Compound 5f (3-(4-chlorobenzoyl)-2-(4-chlorophenyl)benzothiophene) inhibits acetylcholinesterase (AChE) with an IC50 of 1.12 µM .

- 2-(Difluoromethyl)benzothiophene : While direct IC50 data are unavailable, fluorine’s electron-withdrawing effects likely enhance binding interactions with enzyme active sites, as seen in fluorinated agrochemicals like A.3.29 (a complex II inhibitor with a difluoromethyl-pyrazole group) .

Beta-Amyloid Imaging

- 2-(4'-O-Fluoroethylhydroxyphenyl)benzothiophene : This derivative binds beta-amyloid aggregates with Ki = 0.28–6.50 nM and demonstrates high brain uptake (5.2% ID/g at 2 min in mice) . The difluoromethyl analog may improve pharmacokinetics by reducing metabolic degradation, leveraging fluorine’s resistance to oxidative enzymes .

Physicochemical and Electronic Properties

<sup>a</sup> LogP values estimated based on substituent contributions. Difluoromethyl reduces logP compared to methyl groups due to increased polarity . <sup>c</sup> Predicted using QSPR models.

Reactivity and Environmental Fate

- Hydrodesulfurization (HDS) Reactivity : Benzothiophenes are more reactive than dibenzothiophenes during HDS. The difluoromethyl group may further modulate reactivity by sterically shielding the sulfur atom or altering electronic density .

- Environmental Persistence : Methylated benzothiophenes (e.g., 3-methylthiophene) are prevalent in contaminated groundwater, but fluorinated analogs like this compound may persist longer due to stronger C–F bonds .

Pharmaceuticals

- Alzheimer’s Disease: Non-fluorinated benzothiophene-chalcone hybrids show low cytotoxicity (cell viability >90% at IC50 concentrations), suggesting the difluoromethyl derivative could combine safety with enhanced blood-brain barrier penetration .

- Agrochemicals : Fluorinated benzothiophenes are key in fungicides (e.g., A.3.29 ) due to improved target binding and environmental stability .

Optoelectronic Materials

Platinum(II) complexes with benzothiophene ligands emit blue-violet light (381–426 nm) with high quantum efficiency (~60%). Fluorination could red-shift emission by lowering LUMO levels, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.